Methyl 4-(4-chloro-2-fluorophenoxy)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 4-(4-chloro-2-fluorophenoxy)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H13ClFNO3. It is known for its unique structure, which includes a pyrrolidine ring substituted with a 4-chloro-2-fluorophenoxy group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chloro-2-fluorophenoxy)pyrrolidine-2-carboxylate typically involves the reaction of 4-chloro-2-fluorophenol with pyrrolidine-2-carboxylic acid methyl ester. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chloro-2-fluorophenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro or fluoro groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 4-(4-chloro-2-fluorophenoxy)pyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chloro-2-fluorophenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-chloro-4-fluorophenoxy)pyrrolidine-2-carboxylate
- Methyl 4-(4-chloro-2-fluorophenoxy)pyrrolidine-2-carboxylate hydrochloride
- This compound hydrobromide
Uniqueness
This compound is unique due to its specific substitution pattern on the phenoxy group and the presence of both chloro and fluoro substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-(4-chloro-2-fluorophenoxy)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHJJPGWOUGORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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